molecular formula C12H7BrFNO2S B2536033 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene CAS No. 477888-74-7

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene

Cat. No.: B2536033
CAS No.: 477888-74-7
M. Wt: 328.16
InChI Key: IQCSKYWDNDPSGN-UHFFFAOYSA-N
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Description

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene ( 477888-74-7) is a high-value aromatic sulfide derivative utilized primarily as a key synthetic building block in organic and medicinal chemistry research . This compound is supplied with a high purity level exceeding 99%, confirmed through rigorous analytical techniques including LCMS and GCMS, ensuring consistent and reliable performance in sensitive reactions . Its molecular structure, which incorporates bromine, nitro, and sulfanyl functional groups on a biaryl scaffold, makes it a versatile and critical intermediate for constructing more complex molecules. The primary research application of this compound is in the development of Active Pharmaceutical Ingredients (APIs) and other fine chemicals . It is widely employed in synthesis and pharma applications, including use as a pesticide and dye intermediate . The presence of both a bromine and a nitro group on the benzene ring offers orthogonal sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to efficiently create diverse chemical libraries for drug discovery and material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCSKYWDNDPSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas with a catalyst (Pd/C), tin(II) chloride in acidic medium.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetic acid, dichloromethane).

Major Products:

    Substitution: Corresponding substituted derivatives.

    Reduction: 2-Amino-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can participate in redox reactions, while the bromine and fluorophenyl groups can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Compound Name Substituents Key Structural Differences Reference
2-Bromo-4-fluoro-1-nitrobenzene Br (position 2), F (position 4), NO₂ (position 1) Lacks sulfanyl group; simpler substitution pattern
1-Bromo-2-fluoro-4-nitrobenzene Br (position 1), F (position 2), NO₂ (position 4) Altered substitution positions; no sulfur moiety
4-Bromo-5-fluoro-2-nitroaniline Br (position 4), F (position 5), NH₂ (position 2), NO₂ (position 2 Amino group instead of sulfanyl; altered electronic effects
(2-Bromo-4-fluorophenyl)(methyl)sulfane Br (position 2), F (position 4), methylsulfane (position 1) Methyl group instead of fluorophenyl-sulfanyl
4-Nitrophenyl 4-bromobenzenesulfonate Br (position 4), sulfonate ester (position 1), NO₂ (position 4) Sulfonate ester vs. sulfanyl; different electronic effects

Key Observations :

  • Fluorine in the (4-fluorophenyl) group increases lipophilicity and may induce nonplanarity due to steric repulsion with the benzene ring .

Physical and Chemical Properties

Property 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene (Predicted) 2-Bromo-4-fluoro-1-nitrobenzene 1-Bromo-2-fluoro-4-nitrobenzene
Molecular Weight ~327.16 g/mol 235.99 g/mol 235.99 g/mol
Density ~1.8–2.0 g/cm³ (estimated) 1.808 g/cm³ 1.808 g/cm³
Melting Point 150–170°C (estimated) Not reported Not reported
Solubility Low in water; soluble in DCM, DMSO Low in water; soluble in organic solvents Similar to target compound

Notes:

  • The higher molecular weight and bulky sulfanyl group of the target compound reduce solubility in polar solvents compared to simpler analogs .
  • Nitro groups in all compounds contribute to high density and thermal stability .

Crystallographic and Structural Insights

  • Planarity: The nitro group in 4-Bromo-1-nitrobenzene is coplanar with the benzene ring, enabling π-π stacking . In contrast, the (4-fluorophenyl)sulfanyl group in the target compound likely induces nonplanarity, disrupting crystal packing efficiency .
  • Intermolecular Interactions :
    • Halogen Bonding : Bromine participates in short Br···O contacts (3.2–3.4 Å) in nitrobenzene analogs .
    • Hydrogen Bonding : Weak C–H···O interactions stabilize crystal structures in nitro-containing compounds .

Biological Activity

2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₇BrFNO₂S. It consists of a bromine atom, a nitro group, and a sulfanyl group attached to a benzene ring, which contributes to its unique reactivity and biological properties.

The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors within biological systems. The nitro group can participate in redox reactions, while the bromine and fluorophenyl groups may enhance binding affinity to target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that compounds with nitro groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that nitro compounds can enhance lipophilicity, improving their membrane interaction and antibacterial efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

The anticancer properties of nitro-substituted aromatic compounds have been extensively studied. Preliminary data suggests that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interfere with DNA replication processes makes it a subject of interest in cancer research .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies, particularly in targeting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. These enzymes play crucial roles in inflammatory responses and cancer progression. Inhibitors derived from similar structures have demonstrated promising results in preclinical trials, indicating that this compound may also possess such properties .

Comparative Studies

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureNotable Activity
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzeneStructureModerate antibacterial activity
2-Bromo-1-[(4-methylphenyl)sulfanyl]-4-nitrobenzeneStructureLower anticancer efficacy
2-Bromo-1-(phenylsulfanyl)-4-nitrobenzeneStructureEnhanced enzyme inhibition

The presence of the fluorine atom in this compound significantly influences its chemical reactivity and biological activity compared to its analogs. The fluorine enhances stability and lipophilicity, potentially leading to improved bioavailability and therapeutic efficacy .

Case Studies

Several case studies have explored the biological activities of nitro-substituted compounds:

  • Antibacterial Activity : A study conducted on various nitro derivatives indicated that those with bromine substitutions exhibited superior antibacterial properties compared to their chlorine counterparts .
  • Anticancer Research : In vitro studies demonstrated that certain nitro compounds could induce apoptosis in cancer cell lines through oxidative stress mechanisms .
  • Enzyme Inhibition : Investigations into the inhibition of iNOS by nitro compounds revealed that modifications at the aromatic ring could enhance inhibitory potency against inflammatory pathways .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene in a laboratory setting?

  • Methodology :

  • Step 1 : Start with 2-bromo-4-nitrobenzene derivatives. React with 4-fluorothiophenol (or its deprotonated form) via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 80–100°C for 12–24 hours .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of intermediates. Use inert gas (N₂/Ar) to prevent oxidation of the thiol group.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 19F^19F NMR for substituent-specific shifts. The nitro group deshields adjacent protons, while the 4-fluorophenyl group shows distinct 19F^19F signals .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Look for [M+H]⁺ or [M−Br]⁺ fragments.
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What are the solubility properties of this compound, and how should storage conditions be optimized?

  • Solubility Data :

SolventSolubility (mg/mL)
DMSO25–30
Ethanol10–15
Dichloromethane50–60
  • Storage : Store at –20°C under inert gas to prevent degradation. Avoid exposure to light (use amber vials) .

Advanced Research Questions

Q. What crystallographic software and methods are suitable for determining its molecular structure?

  • Protocol :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT (intrinsic phasing) or SHELXD (dual-space methods) for initial phase determination .
  • Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, S) .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams .

Q. How do the electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Substituent Impact :

SubstituentElectronic EffectReactivity in Suzuki Coupling
–NO₂ (para)Strongly electron-withdrawingActivates aryl bromide for Pd-catalyzed coupling.
–S–C₆H₄F (meta)Moderate electron-withdrawing (via sulfur)May sterically hinder coupling at the bromine site .
  • Experimental Design : Compare coupling yields with/without the 4-fluorophenylsulfanyl group using Pd(PPh₃)₄ and aryl boronic acids.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Integrated Approach :

  • Combine 1H^1H-1H^1H COSY and HSQC NMR to assign overlapping aromatic signals.
  • Validate crystallographic data (e.g., bond lengths/angles) against DFT-optimized structures (e.g., using Gaussian 16) .
  • Cross-reference MS/MS fragmentation patterns with computational tools (e.g., MassFrontier) .

Q. How can computational chemistry predict its biological activity?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The nitro group may act as a hydrogen-bond acceptor.
  • QSAR Modeling : Correlate substituent electronegativity (F, NO₂) with antimicrobial activity using datasets from analogous sulfanyl-nitrobenzene compounds .

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